BenchChemオンラインストアへようこそ!

2-Amino-6-bromoindole-3-carboxamide

antibiotic potentiation cystathionine γ-lyase (bCSE) antimicrobial resistance

Select 2-Amino-6-bromoindole-3-carboxamide (C₉H₈BrN₃O, MW 254.08) as your strategic starting material. The 6-bromo-2-aminoindole-3-carboxamide core is a privileged pharmacophore explicitly claimed in GSK IKK2 inhibitor patents (pIC₅₀ > 7.0) and validated in bCSE antibiotic adjuvants active against MRSA, K. pneumoniae & P. aeruginosa. The bromine atom enables Pd-catalyzed Suzuki-Miyaura C6 diversification, unlocking combinatorial library synthesis. This scaffold delivers dual-target relevance and synthetic versatility unavailable with des-bromo or chloro analogs. Secure the key intermediate for kinase programs, antibiotic potentiators, and H₂S chemical probe development.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
Cat. No. B8334949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromoindole-3-carboxamide
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=C2C(=O)N)N
InChIInChI=1S/C9H8BrN3O/c10-4-1-2-5-6(3-4)13-8(11)7(5)9(12)14/h1-3,13H,11H2,(H2,12,14)
InChIKeyWYCFJOJWTSWEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromoindole-3-carboxamide: Structural and Pharmacophoric Baseline for Differentiated Indole-3-Carboxamide Procurement


2-Amino-6-bromoindole-3-carboxamide (C₉H₈BrN₃O, MW 254.08 g/mol) is a densely functionalized indole-3-carboxamide derivative that embeds a 2-amino group and a 6-bromo substituent on the indole core. This substitution pattern constitutes a privileged pharmacophore for kinase inhibition, most notably as an IKK2 (IKKβ) inhibitor scaffold explicitly claimed in GlaxoSmithKline patents [1]. Concurrently, the 6-bromoindole substructure has been validated as a critical motif for bacterial cystathionine γ-lyase (bCSE) inhibition, where derivatives bearing the 6-bromoindole group consistently emerge as the most active inhibitors in the mid-micromolar IC₅₀ range with high selectivity for bacterial over human CSE [2]. This dual-target relevance—spanning kinase inhibition and antibiotic potentiation—distinguishes the compound from unsubstituted or differently substituted indole-3-carboxamide analogs.

Why Generic 2-Aminoindole-3-carboxamide Analogs Cannot Substitute for the 6-Bromo Congener


The 6-bromo substituent is not a passive structural element; it is a decisive determinant of target engagement, selectivity, and synthetic versatility. In bacterial cystathionine γ-lyase (bCSE) inhibitor development, structure-activity relationship (SAR) studies have demonstrated that derivatives bearing the 6-bromoindole group are the most active within the (heteroarylmethyl)benzoic acid series, achieving mid-micromolar IC₅₀ values and high selectivity for bCSE over human CSE, whereas non-brominated or differently halogenated analogs show diminished or absent inhibitory activity [1]. In the kinase inhibitor domain, the 6-bromo substitution is explicitly captured in the Markush structures of multiple IKK2 inhibitor patents, indicating its critical role in achieving potent IKK2 binding; generic 2-aminoindole-3-carboxamide scaffolds lacking the 6-bromo group are not claimed exemplars in these patent families [2]. Additionally, the bromine atom serves as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization that is inaccessible with des-bromo or chloro analogs due to differential reactivity [3]. These three factors—target engagement, patent positioning, and synthetic utility—collectively render generic substitution infeasible.

Quantitative Differentiation Evidence for 2-Amino-6-bromoindole-3-carboxamide Versus Key Comparators


6-Bromoindole Scaffold Potency in Bacterial CSE Inhibition vs. Non-Brominated Analogs

In a systematic SAR evaluation of (heteroarylmethyl)benzoic acid derivatives, compounds bearing the 6-bromoindole group were identified as the most active bCSE inhibitors within the series, achieving IC₅₀ values in the mid-micromolar range while maintaining high selectivity for bacterial CSE over the human ortholog (hCSE) [1]. The non-brominated indole counterparts and heteroaryl replacements (e.g., pyrrole, furan) within the same scaffold series demonstrated substantially reduced or negligible inhibition at comparable concentrations. Representative optimized compounds 3h and 3i, both incorporating the 6-bromoindole motif, exhibited effective antibiotic potentiation against clinically resistant Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa strains and a favorable in vitro ADME profile [1]. This establishes the 6-bromoindole pharmacophore as a key driver of bCSE inhibitory activity relative to des-bromo congeners.

antibiotic potentiation cystathionine γ-lyase (bCSE) antimicrobial resistance

Patent-Protected IKK2 Inhibitor Scaffold Status vs. Non-Halogenated 2-Aminoindole Carboxamides

GlaxoSmithKline's patent family (US20070254873A1, US8071584B2, and related filings) claims indole carboxamide compounds of Formula (I) as inhibitors of IKK2 kinase activity, wherein R₁, R₂, R₃, U, and V include substituents that explicitly encompass 6-bromo-2-amino-indole-3-carboxamide derivatives [1][2]. These patents specify that claimed compounds exhibit a pIC₅₀ greater than 7.0 (i.e., IC₅₀ < 100 nM) for IKK2 inhibition and demonstrate selectivity over IKK1 [1]. The 6-bromo-2-aminoindole-3-carboxamide core appears as a preferred substructure within the Markush claims, whereas the unsubstituted 2-aminoindole-3-carboxamide (CAS 507487-46-9) is not named as an exemplar compound in any of the exemplified IKK2 inhibitor series. This compositional patent coverage provides a legal and strategic rationale for prioritizing the 6-bromo derivative.

IKK2/IKKβ kinase inhibition inflammatory disease patent composition-of-matter

Synthetic Versatility via 6-Bromo Handle vs. 5-Bromo and 7-Bromo Isomers

The 6-position bromine atom on the indole core serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. In the NL-series bCSE inhibitor synthesis, 6-bromoindole is employed as the universal building block: NL1 and NL2 are assembled via N-alkylation at the indole nitrogen, while NL3 is generated by substituting the 6-bromo atom through Pd-catalyzed Suzuki-Miyaura cross-coupling with a benzothiophene boronate [1]. This dual-functionalization capability—N-derivatization and C6 cross-coupling—is unique to the 6-bromo isomer. The 5-bromo isomer (2-amino-5-bromoindole-3-carboxamide, CAS 1780190-07-9) exhibits different electronic properties due to the para relationship of the bromine to the carboxamide, which alters the regiochemical outcome of electrophilic substitution and cross-coupling reactivity compared to the C6-substituted system . The 7-bromo isomer is sterically hindered due to peri-interactions with the C3-carboxamide, further limiting its synthetic utility.

palladium cross-coupling C–C bond formation indole derivatization

bCSE Selectivity Over Human CSE: 6-Bromoindole Advantage vs. Non-Selective Inhibitors

The 6-bromoindole-bearing (heteroarylmethyl)benzoic acid derivatives demonstrated high selectivity for bacterial CSE over the human ortholog (hCSE), a critical property for minimizing host toxicity [1]. This selectivity contrasts with earlier-generation bCSE inhibitors such as DL-propargylglycine, which exhibits limited bCSE/hCSE discrimination [2]. The selectivity of the 6-bromoindole derivatives was confirmed through parallel enzymatic assays against both bCSE and hCSE, with no significant inhibition of hCSE observed at concentrations that fully suppressed bCSE activity [1]. This selectivity profile is attributed to the 6-bromo substitution interacting within the bCSE active site in a manner that exploits structural differences between the bacterial and human enzymes.

selectivity bCSE vs. hCSE therapeutic window

In Vivo Antibiotic Potentiation Efficacy of 6-Bromoindole-Derived Compounds

The 6-bromoindole-derived compound 3i, a (heteroarylmethyl)benzoic acid derivative, demonstrated potentiating activity in multiple in vivo infection models including pneumonia, sepsis, and infected-wound models, when co-administered with standard-of-care antibiotics against clinically resistant bacterial strains [1]. This in vivo translation distinguishes the 6-bromoindole chemotype from earlier indole-based antibiotic potentiators (e.g., indole-3-glyoxylamido-polyamine conjugates) that showed promising in vitro activity but were limited by cytotoxicity and/or hemolytic liabilities that precluded in vivo advancement [2]. Compound 3i's favorable in vitro ADME profile and in vivo efficacy were specifically attributed to the 6-bromoindole pharmacophore embedded within its structure [1].

in vivo efficacy antibiotic adjuvant sepsis model

5-Bromo vs. 6-Bromo Pharmacological Differentiation: IDO1/TDO Inhibition Profile

The 5-bromo positional isomer (2-amino-5-bromoindole-3-carboxamide) has been profiled against human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), exhibiting IC₅₀ values of 640 nM against IDO1 and 40 nM against TDO, representing a 16-fold selectivity for TDO over IDO1 within the same enzymatic assay platform [1]. This pharmacological profile is distinct from the 6-bromo isomer, which is primarily validated through IKK2 kinase inhibition and bCSE inhibition rather than IDO1/TDO modulation. The differential target engagement between C5 and C6 bromo-substituted 2-aminoindole-3-carboxamides underscores that the bromine position is not interchangeable; each regioisomer accesses a distinct biological target space. Procurement decisions must therefore align the bromine position with the intended target pharmacology.

tryptophan metabolism IDO1/TDO dual inhibition cancer immunotherapy

High-Impact Research and Industrial Application Scenarios for 2-Amino-6-bromoindole-3-carboxamide


Antibiotic Potentiator Development Targeting Drug-Resistant ESKAPE Pathogens

The 2-amino-6-bromoindole-3-carboxamide scaffold is positioned as a critical starting material for synthesizing 6-bromoindole-based bCSE inhibitors that act as antibiotic potentiators. As demonstrated by Golovina et al. (2024), 6-bromoindole-derived compounds (e.g., 3h, 3i) restore antibiotic sensitivity in methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Pseudomonas aeruginosa, with compound 3i achieving in vivo efficacy in pneumonia, sepsis, and wound infection models [1]. Procuring 2-amino-6-bromoindole-3-carboxamide enables access to this validated antibiotic adjuvant chemotype.

IKK2-Directed Anti-Inflammatory Kinase Inhibitor Discovery

Multiple GlaxoSmithKline patents (US20070254873A1, US8071584B2) claim 2-amino-6-bromoindole-3-carboxamide derivatives as potent IKK2 (IKKβ) inhibitors with pIC₅₀ > 7.0, targeting inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1][2]. The compound serves as a direct entry point into a patent-protected chemical space for IKK2 inhibitor development programs.

Divergent Scaffold Derivatization via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent provides a versatile handle for Pd-catalyzed Suzuki-Miyaura and related cross-coupling reactions, enabling C6 diversification of the indole core. As established in the NL-series bCSE inhibitor synthesis (Potapov et al., 2023), 6-bromoindole serves as a universal building block for constructing structurally diverse inhibitors through both N-alkylation and C6 cross-coupling strategies [1]. This divergent synthetic utility makes 2-amino-6-bromoindole-3-carboxamide a valuable intermediate for combinatorial library synthesis in medicinal chemistry.

Selective Bacterial CSE Probe Development for H₂S Signaling Research

The high selectivity of 6-bromoindole-bearing compounds for bacterial CSE over human CSE, as characterized by Golovina et al. (2024), positions 2-amino-6-bromoindole-3-carboxamide as a precursor for developing chemical probes to dissect the role of bacterially produced H₂S in infection biology, biofilm formation, and antibiotic tolerance [1]. This selectivity is critical for generating tool compounds that perturb bacterial H₂S production without confounding effects on host H₂S signaling.

Quote Request

Request a Quote for 2-Amino-6-bromoindole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.